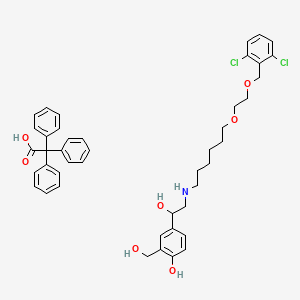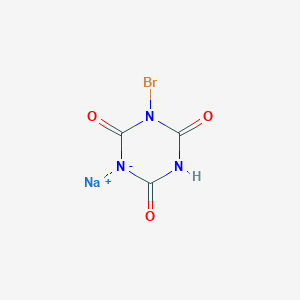
Sodium 1-oleoyl lysophosphatidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleoyl-lysophosphatidic acid is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a type of lysophosphatidic acid, which is a phospholipid derivative containing a single fatty acid chain. Oleoyl-lysophosphatidic acid is known for its ability to act as a signaling molecule, interacting with specific receptors to mediate a wide range of biological responses, including cell proliferation, migration, and survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oleoyl-lysophosphatidic acid can be synthesized through enzymatic and chemical methods. One common enzymatic method involves the action of phospholipase A2 on phosphatidic acid, which results in the removal of one fatty acid chain, yielding lysophosphatidic acid. This lysophosphatidic acid can then be esterified with oleic acid to produce oleoyl-lysophosphatidic acid .
Industrial Production Methods: Industrial production of oleoyl-lysophosphatidic acid typically involves large-scale enzymatic processes. Phospholipase D or phospholipase A2 enzymes are used to hydrolyze phosphatidylcholine or phosphatidic acid, respectively, to produce lysophosphatidic acid. This intermediate is then esterified with oleic acid under controlled conditions to obtain oleoyl-lysophosphatidic acid .
Analyse Des Réactions Chimiques
Types of Reactions: Oleoyl-lysophosphatidic acid undergoes various chemical reactions, including:
Oxidation: The double bond in the oleic acid chain can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to form stearoyl-lysophosphatidic acid.
Substitution: The phosphate group can undergo substitution reactions with different nucleophiles
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles like alcohols or amines can react with the phosphate group under basic conditions
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Stearoyl-lysophosphatidic acid.
Substitution: Phosphoester derivatives
Applications De Recherche Scientifique
Oleoyl-lysophosphatidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid signaling pathways and membrane dynamics.
Biology: It plays a role in cell signaling, influencing processes such as cell proliferation, migration, and differentiation.
Medicine: It has potential therapeutic applications in cancer treatment, wound healing, and neuroprotection.
Industry: It is used in the development of lipid-based drug delivery systems and as a component in cosmetic formulations .
Mécanisme D'action
Oleoyl-lysophosphatidic acid exerts its effects by binding to specific G protein-coupled receptors known as lysophosphatidic acid receptors. These receptors activate various intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the Rho/Rho kinase pathway. These pathways regulate diverse cellular processes such as proliferation, survival, and motility .
Comparaison Avec Des Composés Similaires
- Palmitoyl-lysophosphatidic acid
- Stearoyl-lysophosphatidic acid
- Myristoyl-lysophosphatidic acid
Comparison: Oleoyl-lysophosphatidic acid is unique due to its specific fatty acid chain (oleic acid), which imparts distinct biological activities. Compared to other lysophosphatidic acids, oleoyl-lysophosphatidic acid has a higher affinity for certain lysophosphatidic acid receptors, leading to more potent biological effects. This makes it particularly valuable in research focused on receptor-specific signaling and therapeutic applications .
Propriétés
IUPAC Name |
sodium;(2-hydroxy-3-octadec-9-enoyloxypropyl) hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRLSUFHELJJAB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40NaO7P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-4-[(4-nitrophenyl)ethynyl]aniline](/img/structure/B13384494.png)





![[4-Amino-2-tri(propan-2-yl)silyloxycyclopentyl]methanol](/img/structure/B13384521.png)
![5,6,7,8-tetrahydro-4aH-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13384528.png)





